molecular formula C9H14 B14389794 2,5-Dimethylhepta-1,3,5-triene CAS No. 88001-26-7

2,5-Dimethylhepta-1,3,5-triene

Cat. No.: B14389794
CAS No.: 88001-26-7
M. Wt: 122.21 g/mol
InChI Key: COQXDMOQOGUJRU-UHFFFAOYSA-N
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Description

2,5-Dimethylhepta-1,3,5-triene is an organic compound with the molecular formula C9H14. It is a conjugated diene, meaning it has alternating double and single bonds between carbon atoms. This structure imparts unique chemical properties, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dimethylhepta-1,3,5-triene typically involves the use of alkyne and alkene precursors. One common method is the partial hydrogenation of 2,5-dimethylhepta-1,3,5-triyne. This reaction is carried out under controlled conditions using a palladium catalyst on carbon (Pd/C) and hydrogen gas. The reaction is carefully monitored to ensure selective hydrogenation, avoiding over-reduction to alkanes .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale catalytic processes. These processes often use similar catalysts and reaction conditions as laboratory synthesis but are optimized for higher yields and efficiency. The use of continuous flow reactors and advanced monitoring systems ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 2,5-Dimethylhepta-1,3,5-triene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Halogenation: Bromine (Br2) in an inert solvent like carbon tetrachloride (CCl4).

    Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.

    Cycloaddition: Dienophiles such as maleic anhydride under thermal conditions.

Major Products:

    Halogenation: 2,5-Dibromo-2,5-dimethylheptane.

    Oxidation: 2,5-Dimethylheptane-1,3,5-triol or 2,5-dimethylheptanoic acid.

    Cycloaddition: Cyclohexene derivatives with various substituents.

Scientific Research Applications

2,5-Dimethylhepta-1,3,5-triene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-Dimethylhepta-1,3,5-triene in chemical reactions involves the interaction of its conjugated double bonds with electrophiles or nucleophiles. The compound’s conjugated system allows for resonance stabilization of intermediates, facilitating various addition and cycloaddition reactions . In biological systems, its derivatives may interact with specific enzymes or receptors, leading to desired therapeutic effects.

Comparison with Similar Compounds

Uniqueness: 2,5-Dimethylhepta-1,3,5-triene is unique due to its specific substitution pattern, which influences its reactivity and the types of products formed in chemical reactions. Its conjugated system provides a versatile platform for various synthetic applications, making it a valuable compound in both research and industry .

Properties

CAS No.

88001-26-7

Molecular Formula

C9H14

Molecular Weight

122.21 g/mol

IUPAC Name

2,5-dimethylhepta-1,3,5-triene

InChI

InChI=1S/C9H14/c1-5-9(4)7-6-8(2)3/h5-7H,2H2,1,3-4H3

InChI Key

COQXDMOQOGUJRU-UHFFFAOYSA-N

Canonical SMILES

CC=C(C)C=CC(=C)C

Origin of Product

United States

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